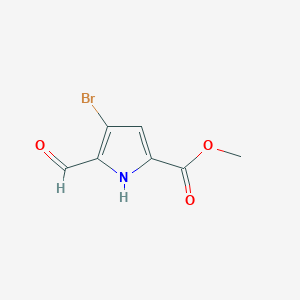

methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate (CAS: 1639158-83-0, molecular formula: C₇H₆BrNO₃) is a brominated pyrrole derivative featuring a formyl group at position 5 and a methyl ester at position 2. This compound is notable for its synthetic versatility, as the bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group facilitates nucleophilic additions or condensations. It is commercially available with a purity of 95% .

Properties

IUPAC Name |

methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)6(3-10)9-5/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYSFEKEXHJIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Vilsmeier-Haack Protocol

-

Starting Material : Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

-

Reagents : DMF (2.5 eq), POCl₃ (3 eq) in anhydrous dichloroethane.

-

Conditions : Reflux at 80°C for 6 hours, followed by hydrolysis with NaOAc.

-

Yield : 75–80% after extraction (EtOAc) and column purification.

The reaction proceeds through the formation of a chloroiminium intermediate, which reacts with the electron-rich pyrrole ring. The 5-position is activated for formylation due to the directing effects of the 4-bromo and 2-ester groups.

Microwave-Assisted Formylation

A modified approach reduces reaction time:

-

Conditions : Microwave irradiation at 100°C for 30 minutes.

-

Yield : Comparable to traditional methods (78%) with reduced side products.

Sequential Bromination-Formylation One-Pot Synthesis

To streamline production, a one-pot method combining bromination and formylation has been reported:

-

Bromination : PHPB (1.2 eq) in CH₂Cl₂ at 0°C for 2 hours.

-

Formylation : Direct addition of DMF (2.5 eq) and POCl₃ (3 eq), followed by heating to 80°C for 6 hours.

This method eliminates intermediate purification steps but requires careful control of reaction conditions to prevent over-bromination or decomposition.

Comparative Analysis of Synthetic Routes

| Method | Brominating Agent | Formylation Agent | Yield (%) | Key Advantages |

|---|---|---|---|---|

| PHPB + Vilsmeier | PHPB | DMF/POCl₃ | 92 | High regioselectivity, scalable |

| Enzymatic + Vilsmeier | V-BrPO/H₂O₂ | DMF/POCl₃ | N/A | Eco-friendly, mild conditions |

| One-Pot Sequential | PHPB | DMF/POCl₃ | 68 | Reduced purification steps |

Challenges and Optimization Strategies

-

Regioselectivity Issues : Competing bromination at the 3-position can occur if electron-donating groups are misaligned. Using bulky bases (e.g., 2,6-lutidine) minimizes this.

-

Ester Hydrolysis : Prolonged exposure to acidic conditions during formylation may hydrolyze the methyl ester. Neutralizing with NaHCO₃ immediately after POCl₃ addition mitigates this.

-

Purification : Silica gel chromatography (hexane/EtOAc, 3:1) effectively separates the target compound from di-brominated byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: 4-bromo-5-carboxy-1H-pyrrole-2-carboxylate.

Reduction: 4-bromo-5-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: 4-amino-5-formyl-1H-pyrrole-2-carboxylate (if amines are used).

Scientific Research Applications

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural similarity to biologically active molecules.

Material Science: It can be used in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

Key Compounds Compared :

Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate (CAS: Not provided) Substituents: 4-methyl, 5-(4-bromophenyl), 2-ethyl ester.

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: Not provided) Substituents: 2,4-dimethyl, 5-formyl, 3-ethyl ester. The methyl groups increase hydrophobicity, while the ethyl ester and formyl group enable hydrogen bonding in crystal packing.

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate (CAS: 25907-30-6)

- Substituents: 4-formyl, 5-methyl, 2-ethyl ester.

- Lacks bromine, reducing molecular weight (MW: 181.19 vs. 240.03 for the target compound).

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate (CAS: 903560-51-0)

- Substituents: 5-Cl, 4-I, 2-methyl ester.

- Dual halogens (Cl, I) increase steric hindrance and polarizability compared to a single bromine.

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Patterns

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate : Exhibits N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .

Biological Activity

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate (C8H8BrNO3) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a bromine atom, a formyl group, and a carboxylate ester. The presence of these functional groups contributes to its unique chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| CAS Number | 1315365-45-7 |

| SMILES | COC(=O)C1=CC(=C(N1)C=O)Br |

| Predicted Collision Cross Section | Various m/z values |

Synthesis Methods

Several synthetic routes have been developed for this compound. Common methods include:

- Condensation Reactions : Utilizing various aldehydes and pyrrole derivatives under controlled conditions.

- Oxidative Methods : Employing oxidizing agents to introduce functional groups selectively.

These methods require optimization to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies on pyrrole derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

In a study focused on pyrrole-2-carboxamides, compounds with similar scaffolds demonstrated potent anti-TB activity with minimum inhibitory concentrations (MIC) as low as and low cytotoxicity (IC50 > 64 μg/mL) . This suggests that modifications in the pyrrole structure can enhance biological efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrrole ring significantly influence biological activity. For example:

- Electron-Withdrawing Groups : Enhance binding affinity to biological targets.

- Bulky Substituents : Improve stability and reduce toxicity while maintaining efficacy.

Case Studies

-

Anti-Tuberculosis Activity :

A study evaluated various pyrrole derivatives against M. tuberculosis H37Rv, finding that specific substitutions led to increased potency compared to standard drugs like isoniazid . The structural modifications in this compound could similarly enhance its anti-TB properties. -

Mechanism of Action :

The mechanism involves interaction with specific molecular targets, such as the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis. Compounds targeting this pathway have shown promise in disrupting bacterial cell wall synthesis .

Q & A

Q. How to design a kinetic study for bromine displacement reactions under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.